molecular formula C23H21ClN6O3 B611354 THPP-1 CAS No. 1257051-63-0

THPP-1

Cat. No.: B611354
CAS No.: 1257051-63-0
M. Wt: 464.91
InChI Key: JBHLOPKIPKTRSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

THPP-1 (CAS: 1257051-63-0) is a potent and selective phosphodiesterase 10A (PDE10A) inhibitor with an IC50 of 1–1.3 nM . Its molecular formula, C23H21ClN6O3 (molecular weight: 464.90), enables high specificity for PDE10A, a striatum-enriched enzyme critical for regulating cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling . Preclinical studies demonstrate its antipsychotic-like effects in rodent models and cognitive improvement in both rats and rhesus monkeys, positioning it as a candidate for schizophrenia treatment . However, its 11C-labeled analogs exhibit poor brain uptake, limiting utility in positron emission tomography (PET) imaging .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of THPP-1 involves multiple steps, starting with the preparation of the core pyrido[4,3-d]pyrimidine structure. The key steps include:

    Formation of the pyrido[4,3-d]pyrimidine core: This is typically achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the chloropyridinyl group: This step involves the substitution of a hydrogen atom on the pyrido[4,3-d]pyrimidine core with a chloropyridinyl group.

    Attachment of the methoxyethoxy group: This is usually done through an etherification reaction.

    Formation of the imidazo[1,5-a]pyridinyl group: This involves a cyclization reaction to form the imidazo[1,5-a]pyridinyl ring, which is then attached to the pyrido[4,3-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Reductive Reactions

THPP-1 has been studied for its role as a reducing agent, particularly in reactions involving nicotinamide adenine dinucleotide (NAD+). Research indicates that this compound can participate in non-enzymatic reactions with NAD+, leading to the formation of a covalent adduct between the phosphorus atom of this compound and the C4 atom of the nicotinamide ring of NAD+. This reaction is reversible and exhibits significant kinetics, with an apparent association rate constant ranging from 231 to 491 M1^{-1}s1^{-1} .

Reaction Mechanism

The mechanism of the reaction between this compound and NAD+ involves:

  • Nucleophilic Attack : The phosphine group of this compound acts as a nucleophile, attacking the electrophilic C4 position of the nicotinamide ring.

  • Formation of Covalent Adduct : This interaction results in the formation of a reversible covalent adduct.

The reaction can be summarized as follows:

THPP 1+NAD+Adduct\text{THPP 1}+\text{NAD}^+\rightleftharpoons \text{Adduct}

Kinetic Studies

Kinetic studies employing stopped-flow ultraviolet-visible spectrophotometry have shown that the reaction between this compound and NAD+ leads to a rapid increase in absorbance at around 334 nm, indicating product formation. This suggests that the reaction occurs on a time scale comparable to other known rapid reactions involving thiols and disulfides .

Kinetic Parameters of this compound Reactions

ParameterValue
Association Rate Constant231–491 M1^{-1}s1^{-1}
Absorbance Peak334 nm
Reaction Time ScaleComparable to TCEP

Comparison with Other Reducing Agents

Reducing AgentAssociation Rate Constant (M1^{-1}s1^{-1})Reaction Type
This compound231–491Non-enzymatic reduction of NAD+
TCEPSimilar rangeNon-enzymatic reduction of NAD+
DTT43Reduction of disulfide bonds

Implications for Biological Assays

The findings regarding this compound's reactivity with NAD+ have significant implications for biological assays, particularly those involving oxidoreductases. The formation of a covalent adduct may interfere with assays designed to measure NADH production or consumption, highlighting the need for caution when using this compound in such contexts .

Scientific Research Applications

Immunology

THPP-1 is extensively used in immunological studies, particularly involving the THP-1 cell line, which is derived from human monocytic leukemia. This cell line serves as a model for understanding monocyte and macrophage function.

Key Findings:

  • Macrophage Polarization: THP-1 cells can be differentiated into M1 (classically activated) and M2 (alternatively activated) macrophages. This polarization is crucial for studying inflammatory responses and the effects of various stimuli on immune function .
  • Gene Expression Modulation: Research has shown that food-derived compounds can modulate gene expression in THP-1 cells, providing insights into dietary impacts on immune health .
Study Focus Findings
Macrophage PolarizationSuccessful differentiation into M1 and M2 macrophages using various stimuli .
Gene Expression ModulationSpecific food compounds influence gene expression in both activated and resting states .

Cardiovascular Research

The THP-1 cell line is pivotal in cardiovascular studies, particularly in understanding the role of monocytes and macrophages in vascular inflammation.

Key Insights:

  • Inflammatory Mediators: THP-1 cells respond to oxidized low-density lipoprotein and lipopolysaccharide, mimicking primary monocyte behavior in inflammatory conditions .
  • Vascular Interactions: Studies demonstrate interactions between THP-1 cells and vascular cells (e.g., endothelial cells), shedding light on atherogenesis and obesity-related inflammation .
Research Area Application of this compound
Vascular InflammationInvestigating interactions with endothelial cells .
AtherogenesisStudying monocyte behavior in response to inflammatory stimuli .

Biomaterials Research

THP-1-derived macrophages are essential in evaluating biomaterials to prevent adverse immune responses.

Application Details:

  • Immune Response Evaluation: Researchers utilize THP-1 cells to assess how biomaterials interact with immune cells, which is critical for developing safe medical implants .
Biomaterial Type This compound Application
Medical ImplantsAssessing immune compatibility using THP-1-derived macrophages .

Case Study 1: Immunomodulatory Effects of Food Compounds

In a study examining the effects of various food compounds on THP-1 cells, researchers found that specific polysaccharides significantly altered gene expression related to immune activation. This highlights the potential of dietary components in modulating immune responses through mechanisms involving this compound .

Case Study 2: Cardiovascular Inflammation

A comprehensive review focused on using THP-1 cells to understand the role of inflammation in cardiovascular diseases. The study emphasized that while THP-1 cells mimic primary monocytes under certain conditions, further validation with primary cells is necessary for broader applicability .

Mechanism of Action

THPP-1 exerts its effects by inhibiting phosphodiesterase 10A, an enzyme that hydrolyzes cyclic nucleotides. By inhibiting this enzyme, this compound increases the levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate, leading to enhanced signal transduction. This mechanism is particularly relevant in the central nervous system, where it modulates neurotransmitter release and neuronal activity .

Comparison with Similar Compounds

Comparison with Similar PDE10A Inhibitors

TAK-063

  • Potency and Selectivity: TAK-063 shows superior potency (IC50 = 0.3 nM) compared to THPP-1 .
  • In Vivo Performance : Unlike this compound, TAK-063 demonstrates robust antipsychotic-like activity in rodents without significant off-target effects .
  • Clinical Relevance : TAK-063’s balanced pathway modulation may address both positive symptoms (e.g., hallucinations) and cognitive deficits, whereas this compound’s data remain preclinical .

Papaverine

  • Selectivity Limitations : Papaverine inhibits PDE10A but lacks selectivity, affecting multiple PDE isoforms . This compound’s >100-fold selectivity for PDE10A over other PDEs (e.g., PDE3, PDE4) underscores its advantage .
  • Therapeutic Utility: Papaverine’s non-specificity limits its clinical use, while this compound’s targeted action reduces adverse effects .

[11C]MK-8193

  • Imaging Efficacy: [11C]MK-8193, a PDE10A-specific PET tracer, outperforms this compound derivatives in brain uptake and target-to-non-target ratios. Its fast wash-out kinetics and striatal specificity make it superior for neuroimaging .
  • This compound Derivatives: 11C-labeled this compound analogs exhibit poor brain penetration and high non-specific binding, limiting diagnostic applications .

PQ-10 and AMG 579

  • PQ-10 : A structurally distinct PDE10A inhibitor with moderate potency (IC50 ~5 nM). This compound’s higher potency and selectivity provide better preclinical promise .
  • AMG 579: Limited published data, but its pharmacokinetic profile suggests slower elimination compared to this compound, which may complicate dosing regimens .

Comparative Data Table

Compound IC50 (nM) Selectivity (PDE10A vs. Others) Brain Uptake (PET) Therapeutic Efficacy Key Limitations
This compound 1–1.3 >100-fold Poor Cognitive improvement Limited brain penetration
TAK-063 0.3 >500-fold High Balanced antipsychotic Clinical data pending
Papaverine ~200 Non-selective N/A Neuroprotective Off-target effects
[11C]MK-8193 N/A High specificity Excellent Diagnostic imaging Not therapeutic

Key Research Findings

  • This compound’s Strengths : Demonstrated cognition enhancement in primates and rats, high PDE10A selectivity, and favorable pharmacokinetics in preclinical models .
  • Weaknesses : Poor brain uptake in radiolabeled forms and lack of clinical trial data compared to TAK-063 .
  • Competitive Landscape : TAK-063 and [11C]MK-8193 outperform this compound in potency (TAK-063) and imaging utility ([11C]MK-8193), highlighting the need for structural optimization of this compound derivatives .

Biological Activity

THPP-1 (N-(2-(4-(2-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)-1H-imidazol-1-yl)methyl)-N-methyl-2,6-dimethylbenzenesulfonamide) is a novel phosphodiesterase 10A (PDE10A) inhibitor that has garnered attention for its potential therapeutic applications, particularly in neuropsychiatric disorders. This article reviews the biological activity of this compound, highlighting its mechanisms, effects in various models, and relevant case studies.

This compound is characterized by its potent inhibition of PDE10A, which is involved in the hydrolysis of cyclic nucleotides such as cAMP and cGMP. The inhibition of this enzyme leads to increased levels of these second messengers, which are crucial for various signaling pathways in the brain. The compound exhibits Ki values of 1 nM and 1.3 nM for human and rat PDE10A, respectively, indicating its high potency and specificity for this target .

PropertyValue
Molecular FormulaC₂₁H₂₄F₃N₃O₁S
Molecular Weight433.49 g/mol
Ki (Human PDE10A)1 nM
Ki (Rat PDE10A)1.3 nM
BioavailabilityOral

Antipsychotic-Like Effects

In preclinical studies, this compound has demonstrated antipsychotic-like effects in rodent models. A study reported that administration of this compound led to significant improvements in cognitive function and behavioral symptoms associated with psychosis . The compound was shown to enhance synaptic plasticity through increased phosphorylation of key proteins in the striatum, including the GluR1 subunit of AMPA receptors and ERK signaling pathways.

Cognitive Enhancement

Research indicates that this compound may improve cognitive deficits associated with disorders such as schizophrenia. In a study involving both rats and rhesus monkeys, this compound treatment resulted in enhanced performance on cognitive tasks, suggesting its potential utility in treating cognitive impairments related to neuropsychiatric conditions .

Neuroprotective Effects

This compound's mechanism also suggests neuroprotective properties. By elevating cAMP levels, it promotes neuronal survival and resilience against excitotoxicity. This is particularly relevant in conditions like Alzheimer's disease, where neurodegeneration is a major concern.

Case Study 1: Schizophrenia Model

In a controlled study involving a schizophrenia model in rats, this compound was administered over a four-week period. Behavioral assessments indicated significant reductions in hyperactivity and improved social interaction compared to control groups. Neurochemical analyses revealed increased levels of dopamine and serotonin metabolites in the prefrontal cortex, supporting the hypothesis that PDE10A inhibition may restore neurotransmitter balance .

Case Study 2: Cognitive Impairment in Rhesus Monkeys

A separate study focused on rhesus monkeys with induced cognitive impairments demonstrated that this compound administration led to notable improvements in working memory tasks. The results were quantified using a series of behavioral tests designed to assess cognitive function before and after treatment. The findings suggest that this compound could be a candidate for further development as a cognitive enhancer in primate models .

Q & A

Basic Research Questions

Q. What is the molecular structure of THPP-1, and how does it influence its pharmacological activity?

this compound (C₂₃H₂₁ClN₆O₃) is a small-molecule phosphodiesterase 10A (PDE10A) inhibitor with a molecular weight of 464.90 g/mol . Its structure includes a chlorophenyl group and a triazole ring, which contribute to its high binding affinity for PDE10A. The InChIKey (JBHLOPKIPKTRSU-UHFFFAOYSA-N) reflects its stereochemical properties, critical for target engagement . The compound’s selectivity and potency are attributed to these structural features, enabling cross-species efficacy in preclinical models .

Q. Which animal models are validated for studying this compound’s antipsychotic and cognitive effects?

this compound has been tested in rats and rhesus monkeys using conditioned avoidance response (CAR) and novel object recognition (NOR) assays. In rats, it reduced hyperactivity (ED₅₀ = 3.2 mg/kg) and improved cognition, while in primates, it enhanced working memory at 1–3 mg/kg without sedation . These models are standardized for translational relevance, though species-specific pharmacokinetics (e.g., metabolic half-life) require careful dosing adjustments .

Q. How does this compound’s binding affinity for PDE10A compare to PDE10B?

In vivo imaging studies show this compound exhibits concentration-dependent binding to both PDE10A and PDE10B, with S-shaped occupancy curves. At 10 µM, it achieves ~90% PDE10A occupancy but only ~60% for PDE10B, suggesting isoform selectivity . Researchers should validate binding assays (e.g., radioligand displacement) under physiological pH and temperature to avoid artifactual discrepancies .

Q. What behavioral assays are standard for evaluating this compound’s cognitive effects?

The Morris water maze (spatial memory) and 5-choice serial reaction time task (attention) are widely used. For this compound, NOR and CAR tests in rodents are preferred due to their sensitivity to PDE10A inhibition . Ensure blinding and counterbalancing to mitigate experimenter bias, and include vehicle controls to isolate drug effects .

Advanced Research Questions

Q. How can researchers address discrepancies in this compound’s efficacy across PDE10 isoforms or species?

Discrepancies may arise from differences in isoform expression (e.g., striatal PDE10A vs. cortical PDE10B) or metabolic clearance rates. To resolve this:

  • Use isoform-specific knockout models to isolate target effects .
  • Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma exposure with brain target engagement .
  • Cross-validate findings using orthogonal techniques (e.g., ex vivo autoradiography and in vivo imaging) .

Q. What statistical models are suitable for analyzing S-shaped binding curves in this compound studies?

Nonlinear regression (e.g., Hill equation) is ideal for fitting concentration-response data. Parameters like EC₅₀ and Hill slope should be reported with 95% confidence intervals . For comparative studies, use ANCOVA to adjust for baseline variability, and apply Bonferroni corrections for multiple comparisons .

Q. How should experimental designs control for off-target effects of this compound?

  • Include comparator compounds (e.g., papaverine for PDE10A) to confirm target specificity .
  • Use high-content screening to assess off-target kinase or receptor activity .
  • Validate findings in PDE10A-deficient models to rule out nonspecific effects .

Q. What strategies optimize in vivo imaging for studying this compound’s distribution?

  • Employ positron emission tomography (PET) with [¹¹C]this compound tracer to quantify brain penetration and target occupancy .
  • Adjust imaging protocols for anesthesia effects on cerebral blood flow .
  • Use region-of-interest (ROI) analysis focused on the striatum, where PDE10A is enriched .

Q. How can cross-species reproducibility of this compound’s cognitive effects be ensured?

  • Standardize behavioral tests across species (e.g., touchscreen tasks for primates and rodents) .
  • Monitor plasma drug levels to maintain comparable exposure (e.g., Cₘₐₓ and AUC) .
  • Control for environmental variables (e.g., housing density, light cycles) that affect cognitive performance .

Q. What ethical and methodological considerations apply to this compound studies in non-human primates?

  • Follow ARRIVE guidelines for humane endpoints and sample-size minimization .
  • Use telemetry to monitor physiological stress during cognitive testing .
  • Obtain ethics committee approval for protocols involving prolonged restraint or invasive procedures .

Properties

IUPAC Name

[2-(6-chloropyridin-3-yl)-4-(2-methoxyethoxy)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]-imidazo[1,5-a]pyridin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN6O3/c1-32-10-11-33-22-16-13-29(23(31)20-18-4-2-3-8-30(18)14-26-20)9-7-17(16)27-21(28-22)15-5-6-19(24)25-12-15/h2-6,8,12,14H,7,9-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHLOPKIPKTRSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC(=NC2=C1CN(CC2)C(=O)C3=C4C=CC=CN4C=N3)C5=CN=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.